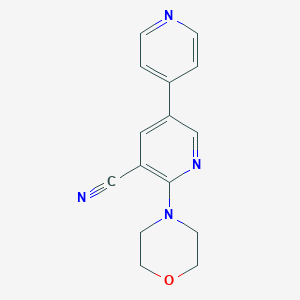
2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine is a chemical compound with the molecular formula C14H14N4O. It is characterized by the presence of a cyano group, a morpholino group, and a pyridyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(pyrid-4-yl)pyridine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the compound can be synthesized by dissolving it in acids and precipitating it from the solutions obtained using bases. Alternatively, it can be dissolved in chlorinated hydrocarbons and precipitated from these solutions . These methods ensure high bulk density and crystalline purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2-morpholino-5-(pyrid-3-yl)pyridine
- 3-Cyano-2-morpholino-5-(pyrid-2-yl)pyridine
- 3-Cyano-2-piperidino-5-(pyrid-4-yl)pyridine
Uniqueness
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
2-Morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.29 g/mol
- SMILES Notation : N#CC1=CC(C=2C=CN=CC=2)=CN=C1N1CCOCC1
Antitumor Activity
Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor activity. For instance, a related compound demonstrated potent inhibition of tumor growth in various cancer models, suggesting a similar potential for our compound.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| CFI-400945 | 0.9 | Colon Cancer |
| Compound A | 0.64 | Multiple Myeloma |
| Compound B | 1.1 | Acute Lymphoblastic Leukemia |
Antimicrobial Activity
Research highlights the antimicrobial properties of pyridine derivatives. The presence of morpholine and pyridine rings enhances the biological activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate to High Activity |
The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, it inhibits protein kinases that are critical in cancer cell signaling.
Case Studies
-
Case Study on Antitumor Efficacy
- A study evaluated the efficacy of related compounds in xenograft models, showing significant tumor reduction when administered at doses of 10 mg/kg.
- The study reported that the compound inhibited tumor growth by over 90% compared to control groups.
-
Evaluation of Antimicrobial Properties
- In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against various bacterial strains.
- The compound's effectiveness was enhanced when combined with other antimicrobial agents, showcasing potential for use in combination therapies.
Properties
CAS No. |
108610-78-2 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2 |
InChI Key |
WNXSIPLQLUDQDP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
Key on ui other cas no. |
108610-78-2 |
Synonyms |
3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine AWD 122-14 AWD-122-14 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














